
N-(propan-2-yl)pyrrolidine-3-sulfonamide
Vue d'ensemble
Description
N-(propan-2-yl)pyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C7H16N2O2S . It’s a versatile compound used in scientific research, with applications ranging from medicinal chemistry to material science.
Synthesis Analysis
The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides is one such method .Molecular Structure Analysis
The molecular structure of N-(propan-2-yl)pyrrolidine-3-sulfonamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in N-(propan-2-yl)pyrrolidine-3-sulfonamide is a versatile scaffold that can undergo various chemical reactions . The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(propan-2-yl)pyrrolidine-3-sulfonamide include its molecular weight, which is 192.28 . More detailed properties such as melting point, boiling point, and density could not be found in the retrieved papers.Applications De Recherche Scientifique
Antimicrobial Activity
N-(propan-2-yl)pyrrolidine-3-sulfonamide: derivatives have been studied for their antimicrobial properties. These compounds can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against drug-resistant strains .
Antiviral Agents
The pyrrolidine scaffold is a common feature in many antiviral drugs. Modifications to this core structure, such as the addition of a sulfonamide group, can enhance the compound’s ability to inhibit viral replication, offering a pathway for the development of treatments for diseases like influenza and HIV .
Anticancer Therapeutics
Pyrrolidine derivatives, including those with a sulfonamide moiety, have shown promise in cancer research. They can act as inhibitors of cancer cell growth and proliferation. Research in this area focuses on understanding the mechanisms of action and improving the selectivity and potency of these compounds .
Anti-Inflammatory Applications
The anti-inflammatory potential of pyrrolidine-based compounds is another area of interest. These molecules can modulate the body’s inflammatory response, making them candidates for the treatment of chronic inflammatory diseases .
Enzyme Inhibition
Sulfonamide-containing pyrrolidine derivatives have been synthesized as inhibitors of various enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism. This application is particularly relevant in the development of new antidiabetic medications .
Asymmetric Synthesis
The pyrrolidine ring system, especially when it includes functional groups like sulfonamide, is used in asymmetric synthesis. These compounds can serve as chiral catalysts or intermediates in the production of optically active pharmaceuticals .
Mécanisme D'action
While the specific mechanism of action for N-(propan-2-yl)pyrrolidine-3-sulfonamide is not mentioned in the retrieved papers, pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Orientations Futures
The pyrrolidine ring, a key feature of N-(propan-2-yl)pyrrolidine-3-sulfonamide, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
Propriétés
IUPAC Name |
N-propan-2-ylpyrrolidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-6(2)9-12(10,11)7-3-4-8-5-7/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOBYRLOJKBNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)pyrrolidine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



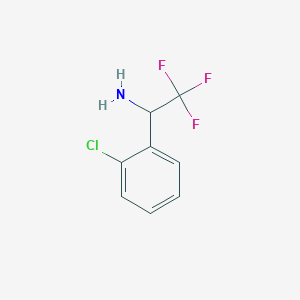
![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
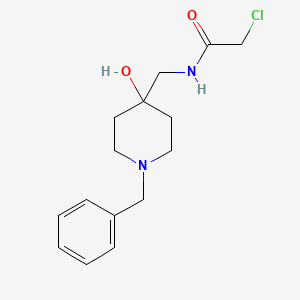
amine](/img/structure/B1454574.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
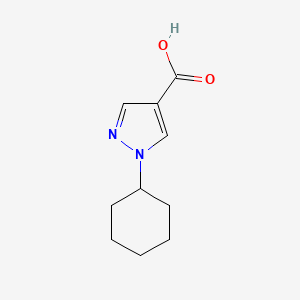

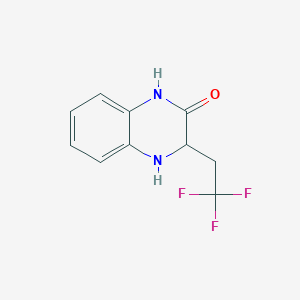

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)

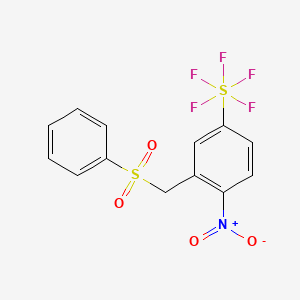
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)